6-Methyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
Description
Properties
IUPAC Name |
6-methyl-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-15-5-8-17(9-6-15)26(24,25)20-14-22-19-10-7-16(2)13-18(19)21(20)23-11-3-4-12-23/h5-10,13-14H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEABQNTUGWNWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Sulfonylation: The 4-methylbenzenesulfonyl group can be added through sulfonylation using 4-methylbenzenesulfonyl chloride and a base such as pyridine.
Pyrrolidinyl Substitution: The pyrrolidin-1-yl group can be introduced through nucleophilic substitution using pyrrolidine and a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
6-Methyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural and Functional Group Variations
The table below highlights structural differences and their implications:
Key Observations:
Sulfonyl vs. Chloro Substituents: The sulfonyl group in the target compound and CPPQ may enhance solubility compared to chloro-substituted analogs (e.g., 4k) .
Heterocyclic Substitutions :
- Pyrrolidine and piperidine at position 4 (target compound vs. ) influence steric bulk and hydrogen-bonding capacity. Piperidine’s larger ring may reduce metabolic stability compared to pyrrolidine.
- Imidazole-methyl groups (e.g., ) introduce additional nitrogen atoms, which could enhance metal coordination or polar interactions.
Core Modifications: CPPQ features a pyrrolo[3,2-c]quinoline core, which alters π-π stacking and planarity compared to the classical quinoline scaffold. This structural shift correlates with its dual receptor antagonism.
Biological Activity
6-Methyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinoline class, which is known for various biological properties including antimicrobial and anticancer activities. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a quinoline core with a methyl group, a sulfonyl group, and a pyrrolidine moiety. Its IUPAC name is 6-methyl-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline. The presence of these functional groups is believed to enhance its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O2S |
| Molecular Weight | 370.48 g/mol |
| IUPAC Name | 6-methyl-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : The compound can inhibit the growth of cancer cells by interfering with cell cycle progression.
- Induction of apoptosis : It triggers programmed cell death pathways, potentially through the activation of caspases.
A notable study demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of human cancer cell lines, suggesting its potential as a chemotherapeutic agent.
The precise mechanism by which this compound exerts its biological effects involves:
- Targeting specific enzymes : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor interaction : It could bind to specific receptors on cell membranes, modulating signaling pathways that lead to cellular responses.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity against selected bacterial strains.
- Method : Disc diffusion method was used to assess inhibition zones.
- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
-
Anticancer Activity Study
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Method : MTT assay was employed to measure cell viability post-treatment.
- Results : IC50 values indicated potent cytotoxicity in breast cancer (MCF-7) and lung cancer (A549) cell lines, confirming its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
